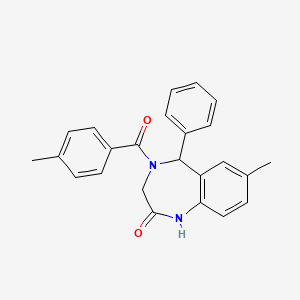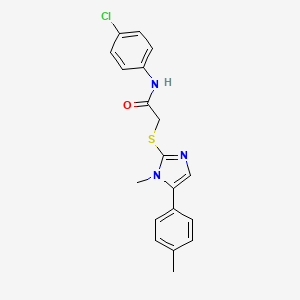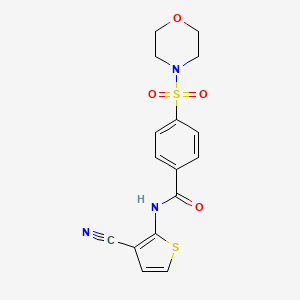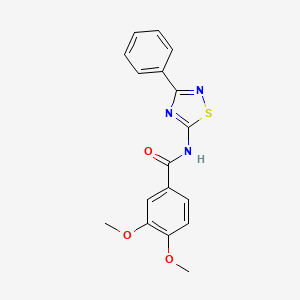
2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide, also known as PEC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Crystal Structure and Polymorphism
- 4-Oxo-N-phenyl-4H-chromene-2-carboxamide , a related compound, has shown interesting crystallographic properties. It crystallizes in different space groups, exhibiting anti-rotamer conformation about the C-N bond. The amide O atom's position varies, affecting the overall molecular structure. These characteristics suggest potential applications in material science and molecular engineering (Reis et al., 2013).
Synthesis and Antimicrobial Activity
- A derivative of 2-oxo-2H-chromene-3-carboxamide has been used to create new azole systems. These synthesized compounds demonstrated high antimicrobial activity, suggesting applications in the development of new antimicrobial agents (Azab et al., 2017).
Biological Properties and Antibacterial Activity
- The synthesis of compounds like 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide and their subsequent evaluation for biological properties have been explored. These compounds showed promising antibacterial activity against various bacteria, indicating potential for pharmaceutical applications (Ramaganesh et al., 2010).
Eco-Friendly Synthesis
- An eco-friendly approach for synthesizing 2-imino and 2-oxo-2H-chromene-3-carboxamides has been developed. This method emphasizes sustainable chemistry practices and could be influential in green chemistry (Proença & Costa, 2008).
Molecular Conformation Studies
- Studies on 2-oxo-2H-chromene-3-carboxylates have provided insights into molecular conformations and supramolecular structures. This research is valuable for understanding molecular interactions and designing compounds with specific structural requirements (Gomes et al., 2019).
Fluorescent Probe Development
- The development of a fluorescent probe for Cu(II) using a derivative of 2-oxo-2H-chromene-3-carboxamide highlights its potential in analytical chemistry and sensor technology (Bekhradnia et al., 2016).
Synthesis of Heterocycles with Antimicrobial Activity
- The synthesis of heterocycle compounds utilizing 2-oxo-2H-chromene-3-carboxamide derivatives has shown notable antimicrobial activity. This research contributes to the discovery of new antimicrobial compounds (Raval et al., 2012).
Application in Diversity-Oriented Synthesis
- A novel method for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives demonstrates the compound's versatility in creating diverse chemical libraries. This is important for drug discovery and chemical biology (Vodolazhenko et al., 2012).
HIV Integrase Inhibition
- Research on 2-Oxo-N-substituted phenyl-2H-chromene-3-carboxamide derivatives as HIV integrase inhibitors offers potential for developing new antiviral drugs (Wadhwa et al., 2020).
Propriétés
IUPAC Name |
2-oxo-N-(1-phenylethyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12(13-7-3-2-4-8-13)19-17(20)15-11-14-9-5-6-10-16(14)22-18(15)21/h2-12H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPIQXDFYRQCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301321258 |
Source


|
| Record name | 2-oxo-N-(1-phenylethyl)chromene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204706 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide | |
CAS RN |
304887-47-6 |
Source


|
| Record name | 2-oxo-N-(1-phenylethyl)chromene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.2.0]heptan-3-one](/img/structure/B2744154.png)


![2-(2,4-dichlorophenoxy)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2744162.png)



![tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2744166.png)

![N1-(3-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2744170.png)


![7-(4-ethoxyphenyl)-4-((4-fluorobenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2744175.png)
